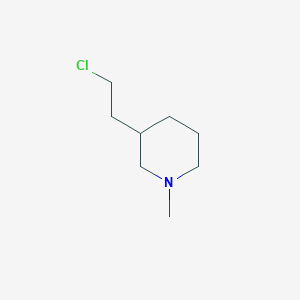
3-(2-Chloroethyl)-1-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)-1-methylpiperidine: is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the 2-chloroethyl group in this compound makes it particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-1-methylpiperidine typically involves the alkylation of 1-methylpiperidine with 2-chloroethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 3-(2-Chloroethyl)-1-methylpiperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(2-Azidoethyl)-1-methylpiperidine, while oxidation with m-CPBA produces the corresponding N-oxide.
科学的研究の応用
Chemistry: 3-(2-Chloroethyl)-1-methylpiperidine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It can be used to modify proteins and nucleic acids, providing insights into their structure and function.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a precursor for drugs that target specific receptors or enzymes. Its ability to undergo nucleophilic substitution makes it a valuable tool for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 3-(2-Chloroethyl)-1-methylpiperidine involves the formation of covalent bonds with nucleophilic sites in biological molecules. The 2-chloroethyl group can react with nucleophilic centers such as the amino groups in proteins or the nitrogen atoms in nucleic acids. This alkylation process can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular effects.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues, leading to changes in protein structure and function.
DNA: Alkylation of DNA can result in cross-linking, strand breaks, and mutations, affecting cellular replication and transcription processes.
類似化合物との比較
1-Methylpiperidine: Lacks the 2-chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloroethylamine: Contains the 2-chloroethyl group but lacks the piperidine ring, resulting in different chemical properties and reactivity.
3-(2-Chloroethyl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring, leading to different electronic and steric effects.
Uniqueness: 3-(2-Chloroethyl)-1-methylpiperidine is unique due to the combination of the piperidine ring and the 2-chloroethyl group. This structural feature imparts specific reactivity and makes it a valuable intermediate in various chemical and biological applications. Its ability to undergo a wide range of chemical reactions and its potential use in drug development highlight its significance in scientific research and industry.
特性
分子式 |
C8H16ClN |
|---|---|
分子量 |
161.67 g/mol |
IUPAC名 |
3-(2-chloroethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7H2,1H3 |
InChIキー |
XDVWOTOPYNSYDL-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
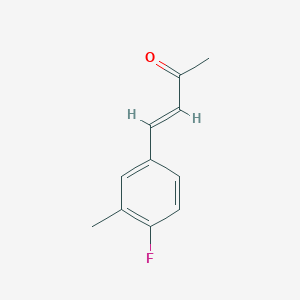
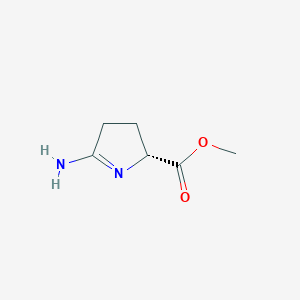
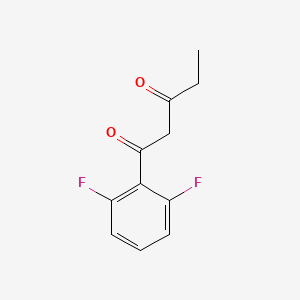
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
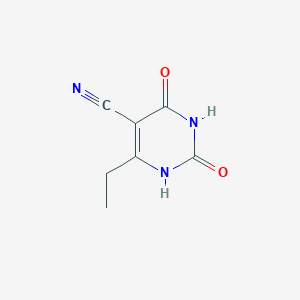
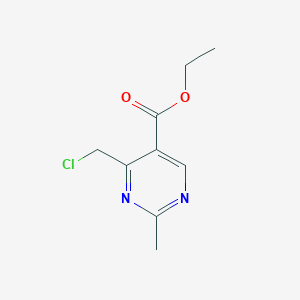
![tert-butyl4-[(methylamino)methyl]-2,3-dihydro-1H-pyrrole-1-carboxylatehydrochloride](/img/structure/B13564036.png)

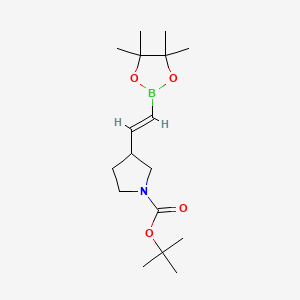
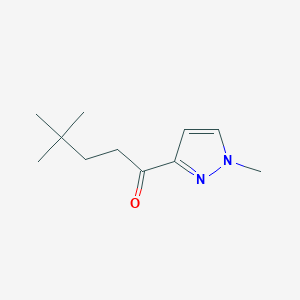
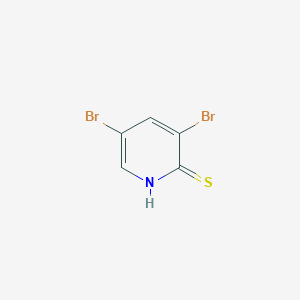
![5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13564069.png)
